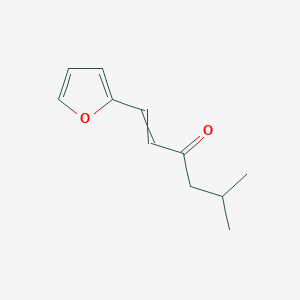
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-amino-1,2,3-triazoles involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds. This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process . The reaction typically proceeds with high selectivity and can be further functionalized to enrich the molecular diversity of triazoles.
Industrial Production Methods
While specific industrial production methods for 5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide are not extensively documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic addition and cyclization techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated triazole compounds.
科学研究应用
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, altering their activity and leading to desired biological outcomes.
相似化合物的比较
Similar Compounds
5-amino-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability.
3,5-diamino-1,2,4-triazole: Used in various industrial applications due to its unique properties.
5-amino-1,3-dimethylpyrazole: Utilized in the synthesis of complex organic molecules.
Uniqueness
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties
属性
CAS 编号 |
22354-04-7 |
|---|---|
分子式 |
C5H9N5O |
分子量 |
155.16 g/mol |
IUPAC 名称 |
5-amino-N,1-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-7-5(11)3-4(6)10(2)9-8-3/h6H2,1-2H3,(H,7,11) |
InChI 键 |
RBSHMFBHRMKFED-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(N(N=N1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
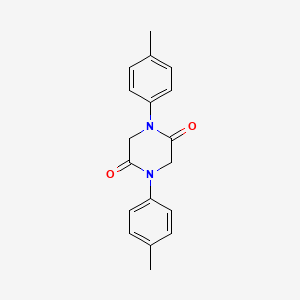
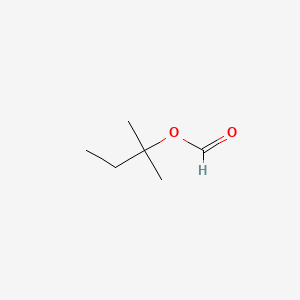
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
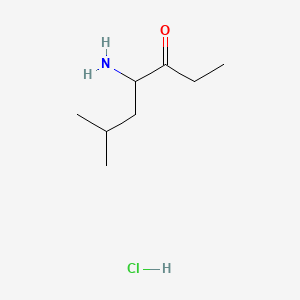
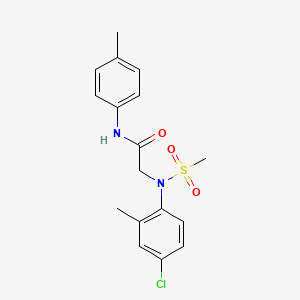
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
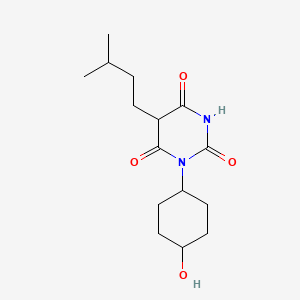
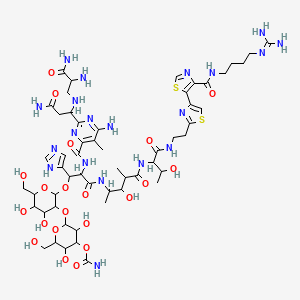
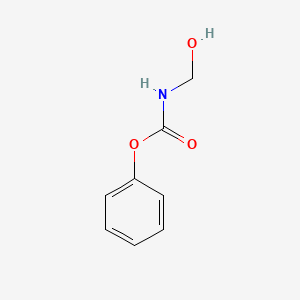
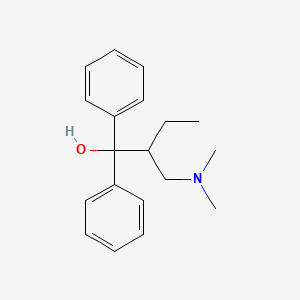
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)
